4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Description

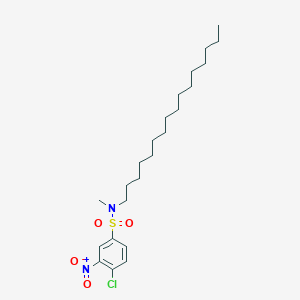

4-Chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at the 4-position, a nitro group (NO₂) at the 3-position, and a sulfonamide group bearing a hexadecyl (C₁₆H₃₃) and methyl (CH₃) substituent on the nitrogen atom.

Properties

IUPAC Name |

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39ClN2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(2)31(29,30)21-17-18-22(24)23(20-21)26(27)28/h17-18,20H,3-16,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIPWPZWBYTTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400116 | |

| Record name | 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-08-7 | |

| Record name | 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

Chlorination: The addition of a chloro group to the benzene ring.

Alkylation: The addition of a hexadecyl chain and a methyl group.

The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is primarily recognized for its potential therapeutic uses. It exhibits properties that may be beneficial in treating certain diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can act as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. The sulfonamide group is known for its ability to interact with biological targets, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Properties

Research has shown that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. This compound may contribute to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Chemical Synthesis Applications

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Synthesis of Novel Compounds

This compound can be utilized as a building block for synthesizing various nitrogen-containing heterocycles. Its structure allows for modifications that can lead to the creation of compounds with enhanced biological activity or novel properties .

Use in Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to impart specific characteristics such as increased thermal stability or improved mechanical properties. Its long hydrophobic hexadecyl chain enhances compatibility with non-polar environments, making it useful in formulating specialty polymers .

Material Science Applications

The unique chemical structure of this compound allows for various applications in material science.

Surface Modification

This compound can be employed in surface modification techniques to enhance the hydrophobicity of surfaces, which is particularly useful in coatings and adhesives where water resistance is critical .

Development of Functional Materials

The incorporation of this sulfonamide into materials can lead to the development of functional materials with specific properties such as self-cleaning surfaces or controlled release systems for drugs and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeting mutant IDH enzymes |

| Antimicrobial agents | Combatting antibiotic resistance | |

| Chemical Synthesis | Intermediate for novel compounds | Enhanced biological activity |

| Polymer chemistry | Improved thermal and mechanical properties | |

| Material Science | Surface modification | Increased hydrophobicity |

| Functional materials | Self-cleaning and controlled release |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of sulfonamide derivatives on cancer cell lines, demonstrating that modifications similar to those found in this compound significantly inhibited tumor growth in vitro.

Case Study 2: Antimicrobial Efficacy

Research conducted on various sulfonamide compounds indicated promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes and proteins. The hexadecyl chain and methyl group contribute to the compound’s hydrophobicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituent groups on the benzene ring and sulfonamide nitrogen. Key examples include:

*Estimated based on octadecyl analog .

Key Observations:

- Alkyl Chain Length: The hexadecyl (C₁₆) and octadecyl (C₁₈) analogs exhibit high hydrophobicity (LogP ~9.5–9.7), making them candidates for lipid-mimetic applications. The phenyl-substituted variant is less hydrophobic due to the aromatic group.

- Functional Groups: Methoxy substitution reduces molecular weight and may enhance solubility in polar solvents compared to long-chain alkyl derivatives.

Physicochemical Properties

- Hydrophobicity: Long alkyl chains (C₁₆, C₁₈) dominate LogP values, while smaller substituents (methoxy, phenyl) reduce hydrophobicity.

- Thermal Stability: Alkyl chain length correlates with melting points; longer chains likely increase melting points (data unavailable for most compounds).

- Solubility: The unsubstituted sulfonamide is more water-soluble, whereas alkylated derivatives require organic solvents.

Biological Activity

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide, with the chemical formula C23H39ClN2O4S, is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its interactions with biological systems and possible therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data and research findings.

The compound is characterized by:

- Molecular Weight : 442.09 g/mol

- Structure : Contains a chloro group, a hexadecyl chain, a methyl group, and a nitro-substituted benzene sulfonamide moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties. The presence of the nitro group enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been implicated in modulating inflammatory pathways, particularly through the inhibition of certain receptors involved in pain and inflammation, such as the P2X4 receptor. This receptor plays a crucial role in nociception and inflammatory responses .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic p-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria.

- Receptor Modulation : Interaction with purinergic receptors may alter signaling pathways related to pain perception and inflammation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in treating bacterial infections .

Study 2: Anti-inflammatory Potential

In an experimental model assessing pain response, researchers found that administration of sulfonamide derivatives reduced mechanical allodynia in mice subjected to nerve injury. This suggests that the compound may have applications in managing neuropathic pain conditions .

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Sulfanilamide | High | Moderate | |

| Sulfamethoxazole | Very High | Low |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity, further studies are necessary to evaluate long-term effects and safety in clinical applications .

Q & A

Q. How do structural modifications (e.g., varying alkyl chain length) affect the compound’s physicochemical and biological properties?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with C12, C14, and C18 chains using analogous methods.

- Property Mapping :

- LogP : Measure via shake-flask method to correlate chain length with lipophilicity.

- Bioactivity : Test against a panel of cancer cell lines (MTT assay) to identify chain-length-dependent cytotoxicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.